molecular formula C11H15N5O4 B12786849 2'-Deoxy-4'-methoxyadenosine CAS No. 140226-15-9

2'-Deoxy-4'-methoxyadenosine

Cat. No.: B12786849
CAS No.: 140226-15-9
M. Wt: 281.27 g/mol
InChI Key: XGFWFQJCKGWHGK-MVKOHCKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-4’-methoxyadenosine: is a nucleoside analog that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group at the 4’ position and the absence of a hydroxyl group at the 2’ position on the ribose sugar, distinguishing it from its natural counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-4’-methoxyadenosine typically involves the modification of nucleoside scaffolds. One common approach is the solid-phase synthesis, which utilizes phosphoramidite chemistry to attach a series of building blocks onto an oligonucleotide template . This method ensures high purity and yield of the desired product.

Industrial Production Methods

Industrial production of 2’-Deoxy-4’-methoxyadenosine can be achieved through multi-step chemical synthesis. The process often starts with the protection of functional groups, followed by selective introduction of the methoxy group at the 4’ position. The final steps involve deprotection and purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-4’-methoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce various functionalized nucleosides .

Scientific Research Applications

2’-Deoxy-4’-methoxyadenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-4’-methoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2-methoxyadenosine: Similar in structure but with a methoxy group at the 2’ position.

    4’-Methoxyadenosine: Lacks the deoxy modification at the 2’ position.

    2’-Deoxyadenosine: Lacks the methoxy group at the 4’ position

Uniqueness

2’-Deoxy-4’-methoxyadenosine is unique due to the specific placement of the methoxy group at the 4’ position and the absence of a hydroxyl group at the 2’ position. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

140226-15-9

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methoxyoxolan-3-ol

InChI

InChI=1S/C11H15N5O4/c1-19-11(3-17)6(18)2-7(20-11)16-5-15-8-9(12)13-4-14-10(8)16/h4-7,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,11+/m0/s1

InChI Key

XGFWFQJCKGWHGK-MVKOHCKWSA-N

Isomeric SMILES

CO[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO

Canonical SMILES

COC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO

Origin of Product

United States

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